N-(3,4-dimethoxyphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-14-11-19(26)24(20(21-14)23-9-5-4-6-10-23)13-18(25)22-15-7-8-16(27-2)17(12-15)28-3/h7-8,11-12H,4-6,9-10,13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHHKIZUMRPXNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCCCC2)CC(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a complex organic compound with potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities including antimicrobial, antitumor, and anti-inflammatory properties. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H24N4O3, with a molecular weight of 364.43 g/mol. The structure features a pyrimidine ring fused with a piperidine moiety and methoxy-substituted phenyl groups.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O3 |
| Molecular Weight | 364.43 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C(=O)NC1=CC(=C(C=C1)OC)C(=O)N2C(=NC(=N2)C(C)C)C)C |
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of pyrimidine derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. In vitro assays indicated that these compounds can induce apoptosis in tumor cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Antimicrobial Effects
Pyrimidine derivatives have also been reported to exhibit broad-spectrum antimicrobial activity. Studies have demonstrated that such compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity . For example, a related compound demonstrated an inhibition zone of 16 mm against pathogenic bacterial strains in vitro .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been suggested through its ability to modulate inflammatory cytokines. In animal models, similar compounds have been shown to reduce levels of pro-inflammatory markers such as TNF-alpha and IL-6, indicating a promising avenue for treating inflammatory diseases .
Study 1: Antitumor Efficacy
A study conducted on a series of pyrimidine derivatives found that one analog exhibited an IC50 value of 0.5 µM against human breast cancer cells (MCF7). The compound's efficacy was attributed to its ability to induce G0/G1 phase arrest in the cell cycle and activate caspase-dependent apoptotic pathways .
Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, a derivative similar to this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that acetamide derivatives exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds structurally similar to N-(3,4-dimethoxyphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide have been tested for their efficacy against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The results suggest that these compounds can induce apoptosis in cancer cells, making them potential candidates for further development in cancer therapy .
Analgesic Effects
Acetamide derivatives have also been explored for their analgesic properties. Studies indicate that certain derivatives demonstrate pain relief comparable to established analgesics like paracetamol. The mechanism of action may involve the modulation of pain pathways through the inhibition of inflammatory mediators .
Case Study 1: Cytotoxic Activity Assessment
A study conducted on a series of acetamide derivatives, including compounds related to this compound, evaluated their cytotoxic effects using the MTT assay. The results indicated that several compounds exhibited significant activity against multiple human cancer cell lines, suggesting their potential as anticancer agents .
Case Study 2: Analgesic Evaluation
In another investigation, a range of acetamide derivatives were synthesized and tested for analgesic activity using various pain models. Compounds demonstrated varying degrees of efficacy in reducing pain responses in animal models, indicating their potential for development into new analgesics .
Comparison with Similar Compounds
Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide)
- Structural Differences: Core: Pyrimidine ring with a sulfur linkage (thioether) instead of the dihydropyrimidinone oxygen. Substituents: Pyridinyl group at position 6 vs. piperidinyl at position 2 in the target compound.
- Functional Impact: Epirimil demonstrated 100% efficacy in preventing seizures in animal models due to its thioether group, which may enhance membrane permeability or target binding . The dihydropyrimidinone core in the target compound could improve metabolic stability compared to Epirimil’s fully aromatic pyrimidine .
Thienopyrimidinone Derivatives (e.g., 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide)
- Structural Differences: Core: Thienopyrimidinone (sulfur-containing fused ring) vs. dihydropyrimidinone. Substituents: Isopropylphenyl group instead of dimethoxyphenyl.
- The isopropylphenyl group may increase steric hindrance, affecting receptor interaction compared to the target compound’s dimethoxyphenyl .
Substituent Variations
Benzothiazole Derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide)
- Structural Differences: Core: Benzothiazole vs. dihydropyrimidinone. Substituents: Trifluoromethyl and benzothiazole groups.
- Functional Impact :
Trioxooctahydro Pyrrolopyridine Derivatives (e.g., 2-(4-Methyl-1,3,6-trioxo-2-phenyloctahydro-1H-4,7-epithiopyrrolo[3,4-c]pyridin-7-yl)-N-phenylacetamide)
- Structural Differences: Core: Octahydro pyrrolopyridine with multiple ketone groups vs. dihydropyrimidinone. Substituents: Phenyl groups at both the core and acetamide.
- Functional Impact: The complex polycyclic structure may limit bioavailability due to high molecular weight and rigidity .
Linkage and Functional Group Variations
Sulfur vs. Oxygen Linkages
Piperidinyl vs. Pyrrolidinyl Substitutions
- Piperidinyl (Target Compound) vs. Pyrrolidine derivatives often exhibit stronger basicity, influencing pharmacokinetic properties like absorption .
Structural and Functional Comparison Table
Q & A
Basic: What synthetic routes and optimization strategies are recommended for this acetamide derivative?
Methodological Answer:
The compound can be synthesized via multi-step reactions starting with condensation of 4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidine with chloroacetyl chloride, followed by coupling with 3,4-dimethoxyphenylamine. Key steps include:
- Nucleophilic substitution under reflux in aprotic solvents (e.g., THF or DMF) .
- Yield optimization (e.g., 80% achieved in related acetamide syntheses) by controlling reaction temperature (0–5°C for intermediate stabilization) and using catalysts like piperidine .
- Purification via recrystallization (ethanol/water) and verification by LC-MS and elemental analysis .
Advanced: How can Design of Experiments (DoE) enhance synthesis efficiency in continuous-flow systems?
Methodological Answer:
DoE principles can systematically optimize parameters such as reactant stoichiometry, flow rate, and temperature. For example:
- Flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation adaptations) reduce side reactions and improve reproducibility .
- Statistical modeling identifies critical variables (e.g., residence time, solvent polarity) to maximize yield and purity.
- Case Study : A flow-based synthesis of diphenyldiazomethane achieved 90% efficiency by iteratively adjusting parameters via DoE .
Basic: What spectroscopic techniques validate structural integrity?
Methodological Answer:
- 1H NMR : Confirm acetamide NH peaks (δ 10.10–12.50 ppm) and piperidinyl protons (δ 1.5–3.0 ppm) .
- LC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 392–592) and fragmentation patterns .
- Elemental Analysis : Cross-check C, N, and S content (e.g., deviations ≤0.1% indicate purity) .
Advanced: How to resolve discrepancies between theoretical and experimental elemental analysis data?
Methodological Answer:
- Step 1 : Re-purify via column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted precursors .
- Step 2 : Re-run analysis using high-resolution instruments (e.g., CHNS-O analyzer) and calibrate with standard references.
- Step 3 : Investigate hygroscopicity or solvent retention (e.g., DMSO in NMR samples) that may skew results .
Basic: What in vitro models are suitable for initial bioactivity screening?
Methodological Answer:
- Enzyme inhibition assays : Target dihydrofolate reductase (DHFR) or lipoxygenase using spectrophotometric methods .
- Cell-based models : Use cancer cell lines (e.g., MCF-7) for cytotoxicity studies, with IC50 determination via MTT assays .
- Positive controls : Compare with known inhibitors (e.g., methotrexate for DHFR) to validate assay conditions .
Advanced: How to validate molecular docking predictions for target binding?
Methodological Answer:
- Computational : Perform ensemble docking (e.g., AutoDock Vina) with multiple protein conformations to account for flexibility .
- Experimental : Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) or isothermal titration calorimetry (ITC) for ΔH/ΔS values .
- Mutagenesis : Validate key binding residues (e.g., catalytic site mutations) to confirm docking poses .
Basic: How to ensure reproducibility in dihydropyrimidinone-acetamide synthesis?
Methodological Answer:
- Standardize conditions : Fixed molar ratios (1:1.2 for amine:intermediate), anhydrous solvents, and inert atmospheres .
- Quality control : Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate) and intermediate characterization .
- Batch consistency : Use identical purification protocols (e.g., gradient elution in HPLC) .
Advanced: Resolving conflicts between enzyme inhibition and cell-based activity data
Methodological Answer:
- Orthogonal assays : Combine enzyme inhibition data with cellular thermal shift assays (CETSA) to confirm target engagement .
- Metabolic stability : Test compound stability in liver microsomes; poor permeability or rapid metabolism may explain reduced cell activity .
- Proteomics : Identify off-target interactions via affinity pulldown and mass spectrometry .
Basic: Solvent selection for recrystallization to achieve high purity
Methodological Answer:
- Polar solvents : Ethanol or methanol for polar intermediates (e.g., acetamide cores) .
- Mixed systems : Use ethanol/water (7:3) for gradual crystallization, minimizing impurities .
- Temperature gradient : Cool from reflux to 4°C to enhance crystal lattice formation .
Advanced: Strategies to improve metabolic stability in preclinical models
Methodological Answer:
- In vitro assays : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS .
- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF3) to reduce CYP450-mediated oxidation .
- Prodrug design : Mask labile groups (e.g., acetamide) with enzymatically cleavable moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
